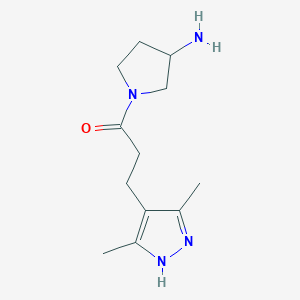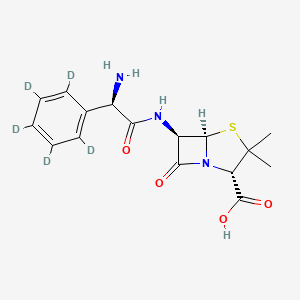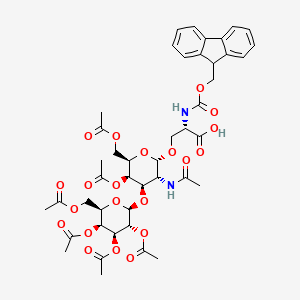
Fmoc-L-Ser(TF)-OH
Übersicht
Beschreibung
“Fmoc-L-Ser(TF)-OH” is a hydroxylated L-amino acid protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group . It is used in the peptide synthesis .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated .Molecular Structure Analysis
The molecular structure of “Fmoc-L-Ser(TF)-OH” is influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure .Chemical Reactions Analysis
The chemical reactions of “Fmoc-L-Ser(TF)-OH” involve the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-L-Ser(TF)-OH” are influenced by the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine . This has a marked influence on the morphology of the supramolecular nanostructure .Wissenschaftliche Forschungsanwendungen
-
Optimized Syntheses of Fmoc Azido Amino Acids for the Preparation of Azidopeptides
- Application Summary : This research focuses on the preparation of azidopeptides using Fmoc azido amino acids. The rise of CuI-catalyzed click chemistry has increased the demand for azido and alkyne derivatives of amino acids for the synthesis of clicked peptides .
- Methods of Application : The researchers investigated several reaction pathways described in the literature, suggested improvements, and proposed alternative routes for the synthesis of these compounds in high purity .
- Results : The researchers demonstrated that multigram quantities of these Fmoc azido amino acids can be prepared within a week or two and at user-friendly costs .
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis
- Application Summary : This research focuses on the use of greener solvents in solid-phase peptide synthesis (SPPS). The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings .
- Methods of Application : The researchers analyzed each synthetic step separately and concluded that in many cases green solvents do not impair the synthetic process .
- Results : The adoption of green solvents in current synthetic schemes will result in a smaller impact on the environment and on human health .
-
Optimized Syntheses of Fmoc Azido Amino Acids for the Preparation of Azidopeptides
- Application Summary : This research focuses on the in-house preparation of a set of five Fmoc azido amino acids: β-azido L-alanine and D-alanine, γ-azido L-homoalanine, δ-azido L-ornithine and ω-azido L-lysine . The use of azido and alkyne amino acids in peptide chemistry is complicated by their high cost .
- Methods of Application : The researchers investigated several reaction pathways described in the literature, suggested several improvements and proposed several alternative routes for the synthesis of these compounds in high purity .
- Results : The researchers demonstrated that multigram quantities of these Fmoc azido amino acids can be prepared within a week or two and at user-friendly costs .
-
A Straightforward Method for Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters
- Application Summary : This research focuses on the development of a simple and general methodology for the synthesis of peptide thioester surrogates . A novel C-terminal β-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N→S rearrangement was developed .
- Methods of Application : The researchers developed a new device that can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation .
- Results : The researchers successfully applied this new method to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
-
In Situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis
- Application Summary : This research focuses on the development of a sustainable solid-phase peptide synthesis method .
- Methods of Application : The researchers developed a strategy that brings about a saving of 75% of the solvent .
- Results : The researchers showed that this single wash is more efficient at removing traces of piperidine when 1% of OxymaPure, which is a weak acid, is added to the washing solvent .
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis
- Application Summary : This research focuses on the process of separating the peptide from the support while removing the protecting groups from the side-chains .
- Methods of Application : The researchers developed a method to do this as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
- Results : The peptide is then recovered from the reaction mixture and analyzed .
Zukünftige Richtungen
The future directions of “Fmoc-L-Ser(TF)-OH” could involve the use of greener solvents in solid-phase peptide synthesis (SPPS) . In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
Eigenschaften
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H52N2O21/c1-20(47)45-35-38(67-43-40(64-26(7)53)39(63-25(6)52)37(62-24(5)51)34(66-43)19-58-22(3)49)36(61-23(4)50)33(18-57-21(2)48)65-42(35)59-17-32(41(54)55)46-44(56)60-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,47)(H,46,56)(H,54,55)/t32-,33+,34+,35+,36-,37-,38+,39-,40+,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIREWDIFSHWID-CYAMVCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H52N2O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Ser(TF)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



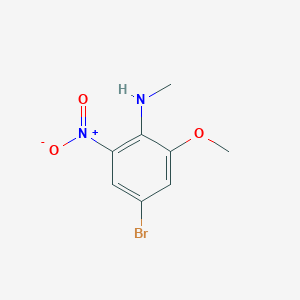

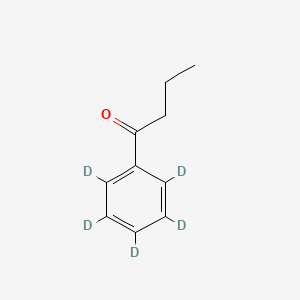
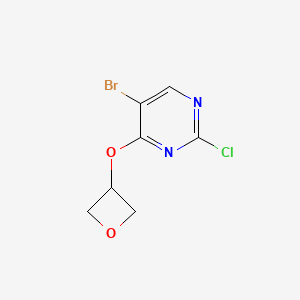
![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)
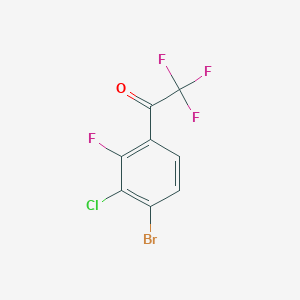

![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)
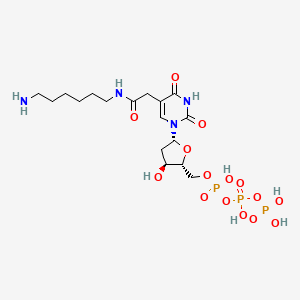
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)
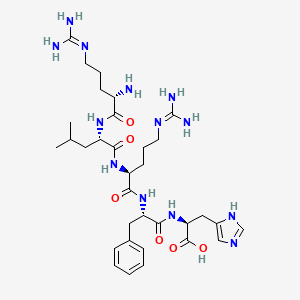
![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)
